Mometasone-d5

Description

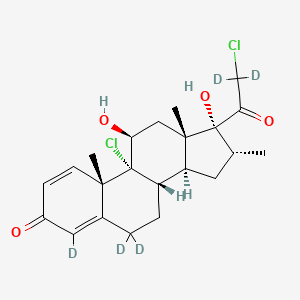

Structure

3D Structure

Properties

Molecular Formula |

C22H28Cl2O4 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 |

InChI Key |

QLIIKPVHVRXHRI-QEPYKOQPSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])Cl)O)C)C)O)Cl)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Mometasone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and detailed characterization methodologies for Mometasone-d5, an isotopically labeled derivative of the potent corticosteroid, Mometasone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as a reference for the synthesis of related deuterated steroid compounds.

Introduction

Mometasone is a synthetic glucocorticoid with significant anti-inflammatory properties. Its deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in determining the concentration of Mometasone in biological matrices. This guide outlines a plausible synthetic pathway for this compound and details the analytical techniques for its comprehensive characterization.

Proposed Synthesis of this compound

A potential precursor for this synthesis is 9α-chloro-11β,17α,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione (Icomethasone). The synthesis could proceed through a multi-step process involving selective protection, oxidation, and deuteration.

Caption: Proposed synthetic pathway for this compound from Icomethasone.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

Icomethasone

-

Protecting agent (e.g., Acetone, perchloric acid)

-

Oxidizing agent (e.g., N-Bromosuccinimide)

-

Deuterium gas (D2)

-

Palladium on carbon (Pd/C) catalyst

-

Reducing agent (e.g., Sodium borohydride)

-

Deprotecting agent (e.g., Aqueous acid)

-

Chlorinating agent (e.g., Methanesulfonyl chloride, Lithium chloride)

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Methanol)

-

Triethylamine

-

2-Furoyl chloride

Procedure:

-

Protection: Icomethasone is dissolved in an anhydrous solvent and treated with a suitable protecting agent to form a cyclic ketal at the 17 and 21 positions.

-

Oxidation: The 11β-hydroxyl group of the protected intermediate is oxidized to a ketone.

-

Deuteration: The resulting enone is subjected to catalytic deuteration using D2 gas in the presence of a palladium catalyst. This step is crucial for the introduction of deuterium atoms.

-

Reduction: The 11-keto group is stereoselectively reduced back to an 11β-hydroxyl group.

-

Deprotection: The protecting group at the 17 and 21 positions is removed under acidic conditions.

-

Selective Chlorination: The 21-hydroxyl group is then selectively chlorinated to yield this compound.

-

Purification: The final product is purified by column chromatography and recrystallization to achieve high purity.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

An In-Depth Technical Guide to the Chemical Properties and Structure of Mometasone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone-d5 is the deuterated analog of Mometasone, a potent synthetic corticosteroid. Stable isotope-labeled compounds like this compound are crucial tools in pharmaceutical research and development, primarily serving as internal standards in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms imparts a mass shift, allowing for accurate quantification in mass spectrometry-based assays without altering the compound's fundamental chemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound possesses the same core steroidal structure as Mometasone, with five deuterium atoms strategically incorporated.

Chemical Structure:

-

Systematic Name: (11β,16α)-9,21-Dichloro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d5

-

Parent Compound CAS Number: 105102-22-5[1]

-

Molecular Formula: C₂₂H₂₃D₅Cl₂O₄[2]

-

Molecular Weight: 432.39 g/mol [2]

The exact positions of the five deuterium atoms can vary depending on the synthetic route but are typically located on the methyl group at position 16 and other strategic locations to prevent back-exchange.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈Cl₂O₄ | [1] |

| Molecular Weight | 427.4 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 218-220 °C | |

| Solubility | Practically insoluble in water | |

| logP | 2.1 |

Mechanism of Action and Signaling Pathway

As a glucocorticoid, this compound is expected to exert its effects through the same mechanism as Mometasone, primarily by acting as a glucocorticoid receptor (GR) agonist. Deuteration does not typically alter the fundamental pharmacological activity of a molecule.

The signaling pathway of Mometasone involves the following key steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, Mometasone diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.

-

Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the Mometasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Anti-inflammatory Effects: This binding leads to the increased transcription of anti-inflammatory genes (e.g., lipocortin-1, which inhibits phospholipase A2) and the decreased transcription of pro-inflammatory genes (e.g., cytokines, chemokines).

References

Mometasone-d5: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Mometasone-d5, a deuterated analog of the potent synthetic corticosteroid, Mometasone. This document outlines its core physicochemical properties, explores relevant experimental protocols, and details its mechanism of action through a signaling pathway diagram.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Mometasone, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The inclusion of five deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses, without significantly altering its chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃D₅Cl₂O₄ | [1] |

| Molecular Weight | 432.39 g/mol | [1] |

| CAS Number | Not readily available | [2] |

| Parent Compound CAS | 105102-22-5 (Mometasone) | [3][4] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Mometasone, and by extension this compound, exerts its potent anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as a glucocorticoid receptor agonist. The mechanism involves a cascade of intracellular events culminating in the modulation of gene expression.

Upon diffusing across the cell membrane, Mometasone binds to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the HSPs. The activated Mometasone-GR complex then translocates into the nucleus.

Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes, such as those for lipocortin-1 (annexin A1), or downregulate the expression of pro-inflammatory genes, including those for cytokines (e.g., interleukins 4 and 5), chemokines, and adhesion molecules. A key anti-inflammatory action is the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.

Experimental Protocols

Given that this compound serves as an internal standard, the experimental protocols for its use are intrinsically linked to the analytical methods for Mometasone. Below are summaries of established methodologies for the quantification of Mometasone (and by extension, the application of this compound) in biological matrices and pharmaceutical formulations.

Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS

This protocol is essential for pharmacokinetic studies and is a primary application for this compound.

-

Objective: To develop a sensitive and robust method for quantifying Mometasone Furoate in human plasma.

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): A 300 µL aliquot of human plasma is used. SPE is employed to extract Mometasone Furoate, effectively removing matrix interferences and improving recovery.

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also be used to process plasma samples.

-

-

Chromatography:

-

Column: A C18 column (e.g., Phenomenex Kinetex EVO-C18, 2.1 x 50 mm, 2.6 µm) is typically used for chromatographic separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.05% ammonia in water (Phase A) and acetonitrile (Phase B) can be employed.

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ion mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. For Mometasone Furoate, the transition m/z 520.9 → 355.0 is monitored.

-

-

Quantification:

-

Internal Standard: this compound would be added to the plasma samples prior to extraction to serve as the internal standard.

-

Calibration Curve: A calibration curve is generated with known concentrations of Mometasone Furoate, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard.

-

Lower Limit of Quantification (LLOQ): This method can achieve a very low LLOQ, in the range of 0.25 pg/mL.

-

Analysis of Mometasone Furoate in Topical Formulations by HPLC

This protocol is relevant for quality control and formulation development.

-

Objective: To determine the concentration of Mometasone Furoate in cream or ointment formulations.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation:

-

A known weight of the cream or ointment (e.g., 1.0 g) is transferred to a volumetric flask.

-

Acetonitrile is added, and the mixture is heated and sonicated to dissolve the formulation and extract the active ingredient.

-

The solution is then centrifuged, and the supernatant is filtered through a 0.45-µm membrane filter before injection into the HPLC system.

-

-

Chromatography:

-

Column: A C8 or C18 column is suitable (e.g., Symmetry C8, 150 x 3.9 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase, such as a mixture of 1.5% w/v aqueous ammonium acetate buffer and acetonitrile (55:45 v/v) at a pH of 3.8, can be used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength of 240 nm.

-

-

Quantification: The concentration of Mometasone Furoate is determined by comparing the peak area from the sample to that of a standard solution of known concentration.

The experimental workflow for a typical bioanalytical study using this compound is illustrated below.

References

- 1. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of simple and fast UV-method for the quantitative determination of mometasone furoate in a large number of metered doses of an aqueous nasal spray of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Mometasone-d5 Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Mometasone-d5 reference standard. Ensuring the isotopic purity of deuterated standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies in drug development. This document outlines the methodologies used to determine isotopic purity, presents typical quantitative data, and describes the mechanism of action of Mometasone.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a this compound reference standard is a critical parameter that defines the percentage of the deuterated species (d5) relative to the less-deuterated (d0-d4) and non-deuterated (d0) species. This distribution is typically determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The data is crucial for accurate quantification in tracer studies.

Below is a table summarizing representative quantitative data for the isotopic distribution of a this compound reference standard.

| Isotopic Species | Notation | Representative Abundance (%) |

| This compound | d5 | > 98% |

| Mometasone-d4 | d4 | < 1.5% |

| Mometasone-d3 | d3 | < 0.5% |

| Mometasone-d2 | d2 | < 0.1% |

| Mometasone-d1 | d1 | < 0.1% |

| Mometasone-d0 | d0 | < 0.1% |

| Total Isotopic Purity | > 99% |

Note: The values presented are representative and may vary between different batches and suppliers of the reference standard. Always refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The following are detailed methodologies for the key experiments.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary method for determining the isotopic distribution of a deuterated compound.[1][2]

Methodology:

-

Sample Preparation: A stock solution of the this compound reference standard is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.

-

Infusion and Analysis: The sample solution is directly infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The mass spectrometer is operated in positive ion mode, and full scan spectra are acquired over a relevant m/z range to include the protonated molecular ions of Mometasone-d0 to this compound.

-

Data Processing: The acquired spectra are processed to obtain the high-resolution mass data for each isotopic species. The relative abundance of each isotopologue is determined by integrating the peak area of its corresponding extracted ion chromatogram or by direct measurement from the averaged mass spectrum. The isotopic purity is then calculated as the percentage of the d5 species relative to the sum of all isotopic species (d0 to d5).

Isotopic Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information on the isotopic purity and confirms the position of the deuterium labels.[2]

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the this compound reference standard is accurately weighed and dissolved in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe is used.

-

¹H NMR Analysis: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the high level of deuteration. The residual proton signals in these positions can be integrated and compared to the integrals of non-deuterated positions within the molecule to estimate the isotopic purity.

-

²H NMR Analysis: A deuterium NMR spectrum can also be acquired to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of a this compound reference standard.

References

Mometasone-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role and mechanism of action of Mometasone-d5 as an internal standard in the quantitative bioanalysis of Mometasone. It provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies.

The Principle of Internal Standards in LC-MS/MS

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. The primary function of an IS is to correct for the variability inherent in the analytical process, from sample preparation to detection. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in LC-MS bioanalysis.[1][2] These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[2]

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in its structural and chemical similarity to Mometasone. The five deuterium atoms in this compound increase its mass, making it distinguishable from the unlabeled Mometasone by the mass spectrometer, without significantly altering its chemical behavior.

The core of its mechanism of action can be broken down into the following key aspects:

-

Co-elution: this compound has nearly identical chromatographic retention time to Mometasone. This co-elution is crucial because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time during their passage through the LC system and into the mass spectrometer.[3]

-

Similar Ionization Efficiency: Both Mometasone and this compound exhibit almost identical ionization efficiency in the mass spectrometer's ion source. This means that any suppression or enhancement of the ion signal due to co-eluting matrix components will affect both compounds to the same degree.[4]

-

Correction for Sample Preparation Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any loss of the analyte will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized.

-

Accurate Quantification: The concentration of the unknown analyte is determined by comparing the peak area ratio of the analyte to the internal standard in the sample to the peak area ratios of the calibration standards with known concentrations. This ratiometric measurement significantly improves the accuracy and precision of the quantification.

In essence, this compound acts as a reliable tracer, navigating the entire analytical workflow alongside Mometasone and enabling the accurate quantification of the analyte by compensating for potential variations.

Quantitative Performance Data

The use of deuterated Mometasone internal standards has been demonstrated in several validated bioanalytical methods. The following tables summarize the quantitative performance data from various studies.

Table 1: Linearity and Sensitivity of Mometasone Furoate Assays Using Deuterated Internal Standards

| Internal Standard | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Reference |

| Mometasone furoate-¹³C,d6 | 0.25 - 30 | 0.25 | |

| Mometasone furoate-d3 | 0.5 - 60 | 0.5 | |

| Not Specified | 0.25 - 100 | 0.25 | |

| Mometasone Furoate D3 | 0.25 - 30 | 0.25 (fg/mL in plasma) |

Table 2: Accuracy and Precision Data for Mometasone Furoate Quantification

| Internal Standard | Quality Control Levels (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |

| Mometasone furoate-¹³C,d6 | 0.25, 0.75, 10, 22.5 | ≤ 8.8 | Not Reported | Not Reported | Not Reported | |

| Not Specified | Not Specified | 0.4 - 13.9 | 1.0 - 8.1 | -3.1 to 18.9 | -2.8 to 16.3 |

Table 3: Recovery and Matrix Effect Data

| Internal Standard | Quality Control Levels (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Mometasone furoate-¹³C,d6 | 0.75, 10, 22.5 | 80.9 - 83.6 | Mean matrix factors: 0.99 and 0.98 | |

| Mometasone furoate-d3 | Not Specified | ~85 | Not Reported | |

| Not Specified | 50 | 80 | Not Reported | |

| Not Specified | LQC, HQC | 44.82 - 58.36 | Mean matrix factors: 0.87 and 0.97 |

Experimental Protocols

The following are representative experimental protocols for the bioanalysis of Mometasone furoate using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 600 µL of human plasma, add 25 µL of Mometasone furoate-d3 internal standard solution (5 ng/mL). Add 200 µL of methanol and vortex to mix.

-

SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: ACQUITY UPLC I-Class System.

-

Column: ACQUITY UPLC BEH Phenyl 1.7 µm column.

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient is typically employed.

-

Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

-

MRM Transitions:

-

Mometasone: m/z 521.1 → 355.1

-

Mometasone-d3: m/z 524.1 → 355.1 (Example transitions, specific transitions may vary)

-

Visualizations

The following diagrams illustrate key aspects of the use of this compound as an internal standard and the pharmacological action of Mometasone.

Caption: Bioanalytical workflow for Mometasone quantification.

Caption: Pharmacological signaling pathway of Mometasone.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Mometasone. Its mechanism of action, centered on its chemical and physical similarity to the analyte, allows for the effective correction of analytical variability, thereby ensuring the accuracy, precision, and reliability of quantitative data. The use of this compound, in conjunction with robust LC-MS/MS methodology, is indispensable for the successful execution of clinical and non-clinical studies involving Mometasone.

References

The Pharmacokinetics and Metabolism of Mometasone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone Furoate is a potent synthetic corticosteroid with anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatitis. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use. This guide summarizes the key pharmacokinetic and metabolic characteristics of Mometasone Furoate, provides detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetics

Mometasone Furoate exhibits very low systemic bioavailability after inhalation or intranasal administration, which is a desirable characteristic for a locally acting steroid as it minimizes the risk of systemic side effects.

Absorption and Bioavailability

Following inhalation, the systemic bioavailability of Mometasone Furoate is estimated to be less than 1%.[1][2] Any portion of the drug that is swallowed undergoes extensive first-pass metabolism.

Distribution

Mometasone Furoate is highly bound to human plasma proteins, with a binding percentage of 98-99%.

Metabolism

Mometasone Furoate is extensively metabolized, primarily in the liver. The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[3][4] The major metabolite identified is 6β-hydroxymometasone furoate. In in vitro studies using rat and human liver S9 fractions, several other metabolites have been observed.[5]

Excretion

The primary route of excretion for Mometasone Furoate and its metabolites is through the bile into the feces, with a smaller fraction being excreted in the urine.

Data Presentation: Pharmacokinetic Parameters of Mometasone Furoate in Humans

The following table summarizes key pharmacokinetic parameters of Mometasone Furoate in healthy human subjects following single-dose inhalation.

| Parameter | Value | Reference |

| Systemic Bioavailability | < 1% | |

| Cmax (Maximum Plasma Concentration) | Dose-dependent, generally low pg/mL range | |

| Tmax (Time to Cmax) | 0.375 - 3 hours | |

| t1/2 (Terminal Half-life) | ~12 - 13 hours | |

| Protein Binding | 98 - 99% |

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of a compound like Mometasone Furoate in human liver microsomes.

Objective: To determine the rate of metabolism of Mometasone Furoate in human liver microsomes.

Materials:

-

Mometasone Furoate

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., Mometasone-d5)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and human liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add Mometasone Furoate (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture.

-

Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile with the internal standard to stop the reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining Mometasone Furoate at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining Mometasone Furoate against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated as (0.693/t1/2) / (microsomal protein concentration).

Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of Mometasone Furoate from human plasma samples.

Objective: To accurately measure the concentration of Mometasone Furoate in human plasma.

Materials:

-

Human plasma samples

-

Mometasone Furoate standard solutions

-

This compound as an internal standard

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol

-

Water

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To a 500 µL aliquot of human plasma, add the internal standard (this compound).

-

Solid Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute Mometasone Furoate and the internal standard with a strong solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Mometasone Furoate and this compound.

-

-

Quantification: Create a calibration curve by plotting the peak area ratio of Mometasone Furoate to the internal standard against the concentration of the standard solutions. Determine the concentration of Mometasone Furoate in the plasma samples from the calibration curve.

Mandatory Visualizations

References

- 1. fda.gov [fda.gov]

- 2. Pharmacokinetic/pharmacodynamic profile of mometasone furoate nasal spray: potential effects on clinical safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of metabolism and degradation of mometasone furoate in rat biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mometasone furoate degradation and metabolism in human biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of mometasone furoate and biological activity of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Mometasone-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Mometasone-d5, a deuterated analog of the potent synthetic corticosteroid, Mometasone. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and pharmaceutical development. This document summarizes available data on its storage, handling, degradation pathways, and the analytical methodologies used to assess its stability.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. While specific long-term stability data for the deuterated form is not extensively published, general guidelines for corticosteroid stability and information available for Mometasone and its furoate ester provide a strong basis for best practices.

Table 1: Recommended Storage Conditions for Mometasone Formulations

| Parameter | Recommendation | Source |

| Temperature | Room temperature, between 20°C and 25°C (68°F and 77°F). | [1] |

| Short-term excursions permitted between 15°C and 30°C (59°F and 86°F). | [1][2] | |

| Keep from freezing. | [3] | |

| Humidity | Store in a dry place, away from moisture. | [1] |

| Light | Protect from direct light. | |

| Container | Store in a tightly closed, properly labeled container. |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust or aerosols.

-

Use in a well-ventilated area.

Stability Profile and Degradation

The stability of Mometasone and its derivatives is influenced by several factors, primarily pH. Studies on Mometasone Furoate provide valuable insights into the potential degradation pathways of this compound.

pH-Dependent Degradation

The chemical stability of Mometasone Furoate in aqueous solutions is significantly dependent on pH. It is most stable at a pH below 4. As the pH increases above 4, degradation occurs, yielding multiple products. The degradation follows pseudo-first-order kinetics and is catalyzed by the hydroxide ion.

In simulated lung fluid (SLF) at 37°C, Mometasone Furoate degrades into two primary products, D1 (9,11-epoxide mometasone furoate) and D2 (a cyclized structure). The half-life for the conversion of Mometasone Furoate to D1 is approximately 1.3 hours, and the subsequent conversion of D1 to D2 has a half-life of 4.8 hours.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis. For Mometasone Furoate, alkaline conditions are a primary driver of degradation.

Table 2: Summary of Mometasone Furoate Degradation Studies

| Stress Condition | Observations | Reference |

| Alkaline Hydrolysis | Significant degradation observed, leading to the formation of specific degradation products. | |

| Acid Hydrolysis | Less degradation compared to alkaline conditions. | |

| Oxidation | Degradation observed under oxidative stress. | |

| Thermal | Stable under normal conditions, but degradation can occur at elevated temperatures. | |

| Photodegradation | Packaging should provide adequate protection from light. |

Experimental Protocols for Stability Assessment

The stability of this compound is evaluated using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.

Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

Experimental Workflow for Stability Testing

Caption: Workflow for HPLC-based stability testing of this compound.

Key Methodological Details:

-

Column: A reverse-phase column, such as a C8 or C18, is typically used for separation.

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer is commonly employed.

-

Detection: UV detection is generally performed at a wavelength around 248-250 nm.

-

Internal Standard: An internal standard, such as dexamethasone 21-acetate, can be used for improved accuracy and precision.

-

Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Mechanism of Action: Signaling Pathway

Mometasone, as a corticosteroid, exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors. The deuteration in this compound is not expected to alter this fundamental mechanism.

Mometasone Anti-inflammatory Signaling Pathway

Caption: Mometasone's mechanism of action via the glucocorticoid receptor signaling pathway.

Pathway Description:

-

Cellular Entry: Mometasone diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins.

-

Complex Activation: This binding causes a conformational change in the GR, leading to the dissociation of the heat shock proteins.

-

Nuclear Translocation: The activated Mometasone-GR complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, such as those for cytokines and chemokines.

Conclusion

The stability of this compound is a critical parameter for its use in research and development. Based on the available data for Mometasone and its furoate ester, this compound should be stored at controlled room temperature, protected from light and moisture, in a tightly sealed container. The primary degradation pathway is expected to be hydrolysis, particularly under alkaline conditions. Validated stability-indicating HPLC methods are essential for accurately assessing its stability and ensuring the quality of the compound. A thorough understanding of these factors will enable researchers and drug development professionals to maintain the integrity and reliability of this compound in their studies.

References

A Technical Guide to Deuterated Standards in Mass Spectrometry

For researchers, scientists, and professionals in drug development, achieving accurate and precise quantification of target analytes is paramount. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering high sensitivity and selectivity. However, the accuracy of MS-based quantification can be influenced by various factors, including matrix effects and instrument variability. The use of internal standards is a critical strategy to mitigate these challenges, and among the various types of internal standards, deuterated standards have emerged as the gold standard for many applications. This guide provides an in-depth exploration of the core principles, applications, and practical considerations of using deuterated standards in mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, known as an internal standard (IS), exhibits nearly identical chemical and physical properties to the unlabeled (native) analyte. As the IS and the native analyte behave similarly during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds to the same extent. Consequently, the ratio of the signal from the native analyte to the signal from the IS remains constant, enabling highly accurate and precise quantification.

Deuterated standards are a type of isotopically labeled internal standard where one or more hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen.

Advantages of Using Deuterated Internal Standards

The use of deuterated standards offers several key advantages in mass spectrometric quantification:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of the target analyte, leading to either ion suppression or enhancement. Since the deuterated standard co-elutes with the native analyte and experiences the same matrix effects, the ratio of their signals remains unaffected, ensuring accurate quantification.

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, derivatization, and cleanup. Deuterated standards, when added at the beginning of the workflow, effectively track and correct for these losses.

-

Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, deuterated standards significantly improve the precision and accuracy of quantitative measurements.

-

Co-elution with the Analyte: Due to their similar physicochemical properties, deuterated standards typically co-elute with the native analyte in chromatographic separations. This is crucial for effective correction of matrix effects that can vary across a chromatographic peak.

Synthesis and Characterization of Deuterated Standards

The synthesis of deuterated standards involves introducing deuterium atoms into the molecule of interest. This can be achieved through various chemical methods, such as catalytic H-D exchange or by using deuterated starting materials in a synthetic route. The position and number of deuterium labels are critical. Ideally, the deuterium atoms should be located on a part of the molecule that is not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.

Following synthesis, the deuterated standard must be rigorously characterized to ensure its suitability for quantitative applications. Key characterization steps include:

-

Purity Assessment: The chemical purity of the standard is determined using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Isotopic Enrichment Determination: Mass spectrometry is used to determine the percentage of the deuterated isotope present in the standard. High isotopic enrichment is desirable to minimize signal overlap with the native analyte.

-

Concentration Verification: The exact concentration of the deuterated standard solution is determined using methods such as quantitative NMR (qNMR) or by comparison to a certified reference material.

Experimental Workflow for Quantitative Analysis using Deuterated Standards

The following diagram illustrates a typical workflow for a quantitative analysis using a deuterated internal standard.

This section provides a generalized protocol for the quantification of a small molecule drug in a biological matrix like plasma.

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a stock solution of the native drug and the deuterated internal standard in a suitable organic solvent.

-

Serially dilute the drug stock solution to create a series of calibration standards with known concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Spike a fixed amount of the deuterated internal standard solution into each calibration standard and QC sample.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a reverse-phase C18 column with a gradient elution program to separate the analyte from other matrix components.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the native analyte and one for the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Isotopic Effects: A Potential Pitfall

While deuterated standards are highly effective, it is important to be aware of potential isotopic effects. The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in the physicochemical properties of the deuterated and native compounds.

-

Chromatographic Shift: The deuterated standard may elute slightly earlier or later than the native analyte from the chromatographic column. This can be problematic if the matrix effect is not uniform across the entire peak width.

-

Differential Ionization: In some cases, the deuterated and native compounds may exhibit slightly different ionization efficiencies in the mass spectrometer source.

These effects are generally minor but can become significant, especially when a large number of deuterium atoms are incorporated into the molecule. Careful validation is necessary to assess the impact of any isotopic effects on the accuracy of the quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data obtained using a deuterated internal standard for the analysis of a hypothetical drug in human plasma.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Precision (RSD%) | < 15% (at LLOQ), < 10% (other levels) |

| Accuracy (% Bias) | Within ±15% (at LLOQ), ±10% (other levels) |

| Recovery | 85-110% |

| Matrix Effect | Minimal (within acceptable limits) |

RSD: Relative Standard Deviation

Logical Relationship of Key Concepts

The following diagram illustrates the logical relationship between the core concepts discussed in this guide.

Conclusion

Deuterated internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to compensate for matrix effects and variability in sample preparation makes them the preferred choice for a wide range of applications in drug development, clinical diagnostics, and research. A thorough understanding of their principles, proper experimental design, and awareness of potential isotopic effects are crucial for obtaining reliable and high-quality quantitative data. By following the guidelines and protocols outlined in this guide, researchers can confidently implement deuterated standards in their mass spectrometry workflows to achieve the highest level of analytical performance.

Safety data sheet (SDS) for Mometasone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mometasone-d5, a deuterated analog of Mometasone. Given that safety and biological data for this compound are not extensively published, this guide leverages the comprehensive information available for Mometasone and Mometasone Furoate as a primary reference. The primary application of this compound is as an internal standard in analytical and bioanalytical assays for the quantification of Mometasone.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of Mometasone, with a key difference in molecular weight due to the presence of five deuterium atoms.

| Property | Value | Source |

| Analyte Name | This compound | [1] |

| Molecular Formula | C₂₂H₂₃D₅Cl₂O₄ | [1] |

| Molecular Weight | 432.39 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 218-220 °C (Mometasone) | [2] |

| Solubility | Practically insoluble in water | |

| LogP | 2.1 (Mometasone) |

Toxicological Data

| Test | Result | Species | Formulation |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | Mometasone |

| Acute Oral Toxicity (LD50) | 3,130 mg/kg | Rat | Formoterol (in combination) |

| Acute Inhalation Toxicity (LC50) | > 3.3 mg/L (4 h) | Rat | Mometasone Cream Formulation |

| Reproductive Toxicity | May damage the unborn child. Suspected of damaging fertility. | Not specified | Mometasone Ointment/Cream Formulation |

Safety and Handling

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use in a well-ventilated place.

-

Wear suitable protective clothing, gloves, and eye/face protection.

Storage:

-

Store in a tightly closed container in a cool, well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Store locked up.

First Aid Measures:

-

After Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse cautiously with water for several minutes.

-

After Swallowing: Do NOT induce vomiting. Rinse mouth and seek medical attention.

Mechanism of Action

Mometasone, the parent compound of this compound, is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. Its mechanism of action involves diffusing across cell membranes and binding to glucocorticoid receptors (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs). This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2.

Mometasone furoate has a high binding affinity for the human glucocorticoid receptor, which is approximately 12 times that of dexamethasone.

Signaling Pathway of Mometasone

Caption: Mometasone's mechanism of action.

Experimental Protocols

Detailed experimental protocols for this compound are not provided in the searched literature. However, based on the applications of deuterated standards, a general workflow for its use in a quantitative LC-MS/MS bioanalytical assay can be described.

General Workflow for Quantification of Mometasone using this compound

Caption: Bioanalytical workflow using this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Mometasone using Mometasone-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone is a potent synthetic corticosteroid with anti-inflammatory properties, widely used in the treatment of asthma, allergic rhinitis, and various skin disorders. Due to its low systemic bioavailability and resulting low circulating plasma concentrations, a highly sensitive and robust analytical method is required for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of Mometasone in biological matrices, offering high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in LC-MS/MS assays. It compensates for variations in sample preparation, injection volume, and matrix effects. Mometasone-d5, a deuterated analog of Mometasone, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, ensuring reliable data.

These application notes provide a detailed protocol for the extraction and quantification of Mometasone in human plasma using this compound as an internal standard with LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Mometasone using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |

| Mometasone | 520.9 | 355.1 | -10 | ESI+ |

| This compound (projected) | 525.9 | 355.1 | -10 | ESI+ |

Note: The precursor ion for this compound is projected based on the addition of five deuterium atoms to the Mometasone molecule. The product ion is expected to be the same as the unlabeled compound, as the deuterium atoms are not located on the fragment lost during collision-induced dissociation.

Table 2: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Autosampler Temperature | 10 °C |

Table 3: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 1000 pg/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of Mometasone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Mometasone stock solution in 50:50 methanol:water to create working standards for the calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 ng/mL in 50:50 methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Mometasone working solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 pg/mL) and QC samples (e.g., low, medium, high concentrations).

Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Aliquoting: To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution (10 ng/mL).

-

Protein Precipitation: Add 400 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 methanol:water.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Caption: Workflow for Mometasone quantification using an internal standard.

Disclaimer

The provided protocols and parameters are intended as a guideline. Optimization of the LC-MS/MS conditions, including the collision energy and chromatographic gradient, may be necessary to achieve optimal performance on different instrument platforms. Method validation should be performed according to the relevant regulatory guidelines.

Application Note: Quantification of Mometasone in Human Plasma using Mometasone-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone, a potent synthetic corticosteroid, is widely used for its anti-inflammatory properties in the treatment of various conditions such as asthma and allergic rhinitis. Due to its low systemic bioavailability and resulting low circulating plasma concentrations, a highly sensitive and robust analytical method is crucial for pharmacokinetic studies.[1][2] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mometasone in human plasma. The use of a stable isotope-labeled internal standard, Mometasone-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward sample preparation using solid-phase extraction (SPE) and offers a lower limit of quantitation (LLOQ) suitable for clinical and bioequivalence studies.[3][4]

Experimental Protocols

Materials and Reagents

-

Mometasone Furoate reference standard

-

This compound (or a suitable analog like Mometasone furoate-d3 or Mometasone furoate-¹³C,d₆) internal standard (IS)[1]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC I-Class)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQ-XS, SCIEX QTRAP 6500+)

-

Analytical column (e.g., ACQUITY UPLC BEH Phenyl 1.7 µm or Phenomenex Kinetex EVO-C18)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare primary stock solutions of Mometasone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Mometasone stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 5 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Mometasone working solutions to prepare calibration standards ranging from 0.25 pg/mL to 100 pg/mL and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 500-600 µL of plasma sample, add 25-40 µL of the this compound internal standard working solution. Add 200 µL of methanol and vortex to mix.

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol.

-

Elution: Elute the analytes with 0.5-1 mL of acetonitrile or methanol.

-

Drying and Reconstitution: Dry the eluent under a stream of nitrogen at 40°C. Reconstitute the dried residue in 150 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: ACQUITY UPLC BEH Phenyl 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-50 µL

-

Column Temperature: 50°C

-

Gradient Elution: A linear gradient is typically employed, starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mometasone: 520.9 → 355.15

-

This compound (analogous to Mometasone furoate-d3): 525.8 → 355.0

-

-

Collision Energy (CE): Optimized for each transition, typically around -10 V for Mometasone.

Data Presentation

Quantitative Method Parameters

| Parameter | Result | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.25 - 0.5 pg/mL | |

| Upper Limit of Quantitation (ULOQ) | 20 - 100 pg/mL | |

| Linearity (r²) | > 0.99 | |

| Inter-day and Intra-day Precision (%CV) | < 15% | |

| Accuracy (% Nominal) | 85 - 115% | |

| Extraction Recovery | ~80 - 85% |

Chromatographic and Mass Spectrometric Conditions Summary

| Parameter | Condition |

| Liquid Chromatography | |

| Column | ACQUITY UPLC BEH Phenyl 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 5 mM ammonium formate in water + 0.1% formic acid |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization | ESI Positive |

| MRM Transition (Mometasone) | 520.9 → 355.15 m/z |

| MRM Transition (this compound analog) | 525.8 → 355.0 m/z |

Mandatory Visualizations

Caption: Experimental workflow for Mometasone quantification.

Caption: Validation parameters and applications.

References

- 1. waters.com [waters.com]

- 2. shimadzu.com [shimadzu.com]

- 3. akjournals.com [akjournals.com]

- 4. A sensitive, heart-cutting, two-dimensional liquid chromatography–tandem mass spectrometry method for the determination of mometasone furoate in human plasma : application for a bioequivalence study in nasal spray formulations - Acta Chromatographica - Tom Vol. 36, no. 1 (2024) - BazTech - Yadda [yadda.icm.edu.pl]

Solid-phase extraction (SPE) method with Mometasone-d5 for plasma samples

Application Note:

Solid-Phase Extraction (SPE) Method for the Quantification of Mometasone in Human Plasma using Mometasone-d5 as an Internal Standard

Introduction

Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory properties, commonly used in the treatment of asthma and allergic rhinitis.[1] Due to its low systemic bioavailability (<1%) and consequently very low circulating plasma concentrations (in the sub-pg/mL to low pg/mL range), a highly sensitive and robust analytical method is required for pharmacokinetic studies.[1][2][3] This application note describes a reliable solid-phase extraction (SPE) method for the extraction of Mometasone from human plasma, utilizing this compound as an internal standard (ISTD) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations during sample preparation and analysis.

The described SPE protocol effectively removes endogenous plasma components that can interfere with the analysis, leading to improved method sensitivity and robustness. This method is suitable for researchers, scientists, and drug development professionals involved in the bioanalysis of Mometasone.

Experimental Protocols

1. Materials and Reagents

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 1 cc, 30 mg)

-

Mometasone and this compound Standards: Certified reference standards.

-

Reagents:

-

Methanol (HPLC grade or higher)

-

Acetonitrile (HPLC grade or higher)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (with EDTA-K2 as anticoagulant)

-

2. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Mometasone and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Working Standard Solutions: Prepare serial dilutions of the Mometasone stock solution in an appropriate solvent to create calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (ISTD) Working Solution: Prepare a working solution of this compound (e.g., 5 ng/mL in methanol).

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To a 500 µL aliquot of plasma, add 40 µL of the ISTD working solution (e.g., 300 pg/mL).

-

Add 400 µL of 30% methanol to the plasma sample to disrupt protein binding.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

3. Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

-

Wash the cartridge with 1 mL of 50% methanol to remove less hydrophobic interferences.

-

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for a few seconds to remove excess wash solution.

-

Elution: Elute the analyte and internal standard from the cartridge with 0.5 mL of acetonitrile or another suitable organic solvent.

-

Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 150 µL of a suitable reconstitution solvent (e.g., 30% methanol).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for SPE-LC-MS/MS methods for Mometasone in human plasma.

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 pg/mL | |

| Upper Limit of Quantification (ULOQ) | 30 - 100 pg/mL | |

| Linearity (r²) | > 0.99 | |

| Extraction Recovery | 80.9% - 85% | |

| Inter-day Precision (%CV) | < 15% | |

| Intra-day Precision (%CV) | < 15% | |

| Matrix Effect | Minimal to no significant effect observed |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction of Mometasone from plasma.

Signaling Pathway (Logical Relationship)

Caption: Logical relationship of the SPE method for Mometasone analysis.

References

Mometasone-d5: Application in Bioequivalence and Pharmacokinetic Studies

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory properties utilized in the treatment of various dermatological, allergic, and respiratory conditions. Bioequivalence (BE) and pharmacokinetic (PK) studies are fundamental to the development of generic formulations and for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new drug products. The use of a stable, isotopically labeled internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), employed in these studies. Mometasone-d5, a deuterated analog of mometasone, serves as an ideal internal standard (IS) due to its chemical similarity and mass difference from the parent drug, ensuring reliable quantification in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in BE and PK studies of mometasone furoate formulations.

Data Presentation

Bioequivalence Study Data Summary

Bioequivalence of a test (T) and reference (R) formulation of mometasone furoate is typically assessed based on key pharmacokinetic parameters or pharmacodynamic endpoints. The acceptance criteria for bioequivalence are generally met if the 90% confidence interval (CI) for the ratio of the geometric means (T/R) of Cmax and AUC falls within 80.00% to 125.00%.[1][2][3]

Table 1: Pharmacokinetic Parameters from a Bioequivalence Study of Mometasone Furoate Nasal Spray

| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Outcome |

| AUC0-t | Not explicitly stated, but within BE limits | 80.00% - 125.00% | Achieved[2] |

| Cmax | Not explicitly stated, but within BE limits | 80.00% - 125.00% | Achieved[2] |

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum observed plasma concentration.

For topical formulations where systemic absorption is low, pharmacodynamic endpoints such as vasoconstriction assays (VCA) are often used to establish bioequivalence.

Table 2: Vasoconstriction Assay Data from a Bioequivalence Study of 0.1% Mometasone Furoate Cream

| Parameter | Ratio of AUEC values (Test/Standard) x 100% | 90% Confidence Interval | Bioequivalence Outcome |

| AUEC at ED50 | 112.91% | 105.55% - 120.87% | Achieved |

AUEC: Area under the effect curve. ED50: The dose that produces 50% of the maximal effect.

Experimental Protocols

Bioanalytical Method for Mometasone Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of mometasone furoate in human plasma using this compound as an internal standard. The method is sensitive and suitable for pharmacokinetic studies where plasma concentrations are expected to be very low.

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1.0 mL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on the specific assay).

-

Vortex mix the samples for 30 seconds.

-

Load the plasma sample onto a pre-conditioned SPE cartridge (e.g., Bond Elut® LRC NH2).

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analyte and internal standard with 6.0 mL of 65:35 ethyl acetate/hexane (v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS System and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 or similar reversed-phase column (e.g., Luna C18, 3 µm, 3 x 150 mm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: To be optimized based on the column dimensions (e.g., 0.5 mL/min).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for mometasone and this compound should be optimized on the specific mass spectrometer used.

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Pharmacokinetic Study Design

A typical pharmacokinetic study for a mometasone furoate formulation would involve the following:

-

Study Population: Healthy adult volunteers.

-

Study Design: A randomized, single-dose, crossover or parallel-group design.

-

Drug Administration: Administration of a single dose of the test or reference mometasone furoate formulation.

-

Blood Sampling: Collection of blood samples at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: Centrifugation of blood samples to obtain plasma, which is then stored frozen at -20°C or lower until analysis.

-

Sample Analysis: Quantification of mometasone concentrations in plasma samples using the validated LC-MS/MS method with this compound as the internal standard.

-

Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters such as Cmax, AUC, and T1/2 using non-compartmental analysis.

Bioequivalence Study Design for a Topical Cream (Vasoconstriction Assay)

-

Study Population: Healthy adult volunteers with a demonstrated vasoconstrictive response to corticosteroids.

-

Study Design: A double-blind, randomized, parallel-group study.

-

Drug Application: Application of a standardized amount of the test and reference mometasone furoate cream to designated sites on the forearms of the subjects.

-

Evaluation of Vasoconstriction: The degree of skin blanching (vasoconstriction) is measured at specified time points after application using a chromameter.

-

Data Analysis: The area under the effect curve (AUEC) is calculated from the chromameter readings over time. The bioequivalence is assessed by comparing the 90% confidence intervals of the ratio of the AUEC for the test and reference products against the acceptance range of 80% to 125%.

Mandatory Visualizations

Mometasone Furoate Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Caption: Mometasone Furoate's mechanism of action.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study.

References

Developing a Robust UPLC-MS/MS Method for Mometasone Quantification Using Mometasone-d5

Application Note

Abstract

This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Mometasone in human plasma. The method utilizes Mometasone-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, providing excellent recovery and minimizing matrix effects. The developed method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Mometasone at low concentrations.

Introduction